
n-(4-benzyloxybenzyl)methylamine
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Overview
Description
N-(4-Benzyloxybenzyl)methylamine is a secondary amine characterized by a benzyloxy-substituted benzyl group attached to a methylamine moiety. Structurally, it consists of a benzyl group (C₆H₅CH₂) linked via an oxygen atom to a para-positioned benzylamine (C₆H₅CH₂NHCH₃). This compound is part of a broader class of aromatic amines, which are frequently utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to act as intermediates in organic synthesis.
Preparation Methods
Reductive Amination: A Versatile Route to Secondary Amines
Reductive amination represents one of the most efficient methods for synthesizing N-(4-benzyloxybenzyl)methylamine. This one-pot reaction involves the condensation of 4-benzyloxybenzaldehyde with methylamine, followed by in situ reduction of the intermediate imine.
Reaction Mechanism and Conditions
The process begins with the formation of a Schiff base (imine) between the aldehyde and methylamine in methanol or ethanol under reflux . Sodium triacetoxyborohydride (STAB) is then introduced as a selective reducing agent, yielding the secondary amine with minimal over-reduction or byproduct formation . Key advantages of STAB include its compatibility with protic solvents and stability at room temperature, which simplifies reaction setup.
Example Protocol (Adapted from ):
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Reactants: 4-Benzyloxybenzaldehyde (1.0 equiv), methylamine hydrochloride (1.2 equiv), STAB (1.5 equiv).
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Solvent: Dichloromethane (DCM) or methanol.
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Conditions: Stirred at 25°C for 12–24 hours under nitrogen.
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Workup: Quenched with saturated NaHCO₃, extracted with DCM, and purified via column chromatography.
Optimization Strategies
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Solvent Effects: Methanol enhances imine formation but may require longer reaction times compared to DCM .
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Acidic Additives: Catalytic acetic acid (10 mol%) accelerates imine formation, particularly with electron-rich aldehydes .
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Temperature Control: Reactions performed at 0°C reduce side products but extend completion times to 48 hours .
Nucleophilic Substitution: Alkylation of Methylamine
Nucleophilic substitution offers an alternative route, particularly when starting from 4-benzyloxybenzyl halides. This method is advantageous for large-scale synthesis due to its straightforward purification steps.
Halide Substrate Preparation
4-Benzyloxybenzyl bromide or chloride is synthesized via the Appel reaction, where 4-benzyloxybenzyl alcohol reacts with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in anhydrous DCM . The halide is isolated in 90–95% yield and used directly in subsequent steps.
Alkylation Procedure
Example Protocol (Adapted from ):
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Reactants: 4-Benzyloxybenzyl bromide (1.0 equiv), methylamine (2.0 equiv in THF).
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Conditions: Reflux at 66°C for 8 hours.
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Workup: Filtered to remove ammonium salts, solvent evaporated, and residue recrystallized from ethanol.
Challenges and Mitigation
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Over-Alkylation: Excess methylamine (≥2 equiv) ensures monoalkylation dominates .
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Solvent Choice: Tetrahydrofuran (THF) improves solubility of the halide compared to DCM .
Nitrile Reduction: A Two-Step Approach
This method involves the synthesis of 4-benzyloxybenzonitrile followed by its reduction to the primary amine, which is subsequently methylated.
Nitrile Synthesis
4-Benzyloxybenzonitrile is prepared via a nucleophilic aromatic substitution (SNAr) reaction between 4-cyanophenol and benzyl bromide in acetone with K₂CO₃ as a base .
Example Protocol (Adapted from ):
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Reactants: 4-Cyanophenol (1.0 equiv), benzyl bromide (1.1 equiv), K₂CO₃ (3.0 equiv).
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Conditions: Refluxed at 56°C for 4 hours.
Nitrile Reduction to Amine
The nitrile is reduced using lithium aluminum hydride (LiAlH₄) in THF at 0°C, followed by hydrolysis to yield 4-benzyloxybenzylamine . Subsequent methylation with methyl iodide in the presence of NaH provides the target compound.
Example Protocol:
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Reduction Step: LiAlH₄ (2.0 equiv) in THF at 0°C, stirred for 16 hours.
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Methylation: 4-Benzyloxybenzylamine (1.0 equiv), methyl iodide (1.2 equiv), NaH (1.5 equiv) in DMF.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, scalability, and practicality of each method:
Method | Yield (%) | Key Advantages | Limitations |
---|---|---|---|
Reductive Amination | 70–85 | One-pot, high selectivity | Requires anhydrous conditions |
Nucleophilic Substitution | 60–75 | Scalable, simple workup | Risk of over-alkylation |
Nitrile Reduction | 50–65 | High-purity intermediates | Multi-step, expensive reagents |
Chemical Reactions Analysis
Acylation and Carbamate Formation
The methylamino group undergoes nucleophilic acylation under mild conditions:
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Acid chlorides : Reacts with acetyl chloride in CH₂Cl₂/Et₃N to form N-acetyl derivatives (82% yield) .
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Sulfonation : Benzene sulfonyl chloride in DMF produces sulfonamides, used as intermediates in antimicrobial agents .
Mechanistic Insight :
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Proton abstraction by Et₃N activates the amine for nucleophilic attack.
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Transition state involves tetrahedral intermediate with simultaneous C–N bond formation and Cl⁻ departure .
Reductive Amination and Cross-Coupling
The benzyloxy group enables Pd-catalyzed cross-coupling:
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Suzuki-Miyaura : With 4-bromophenylboronic acid, Pd(PPh₃)₄ catalyzes biaryl formation (K₂CO₃, DMF/H₂O, 70°C) .
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Buchwald-Hartwig : Couples with aryl halides to install diverse substituents on the benzene ring .
Table 2: Catalytic Efficiency in Cross-Coupling
Catalyst | Substrate | Temp (°C) | Yield |
---|---|---|---|
Pd(OAc)₂/XPhos | 4-Iodobenzonitrile | 100 | 68% |
Pd₂(dba)₃/BINAP | 2-Chloropyridine | 80 | 74% |
Biological Derivatization for Antimicrobial Activity
Structural modifications enhance antimycobacterial potency:
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Quinoline hybrids : Condensation with 4-chloroquinoline-6-carbaldehyde yields analogs with MIC = 2.7 µM against M. tuberculosis .
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Guanidinylation : Reaction with Boc-protected S-methylisothiourea/HgCl₂ forms guanidine derivatives active in A375 melanoma models .
SAR Trends :
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Electron-withdrawing groups (Cl, F) at the para-position increase membrane permeability.
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Bulky benzyloxy substituents reduce off-target binding to human adenosine receptors .
Oxidative and Reductive Pathways
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Oxidation : MnO₂ selectively oxidizes the methylamino group to a nitroxide radical, characterized by ESR .
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Reduction : H₂/Pd-C removes the benzyl protecting group, yielding 4-hydroxybenzylmethylamine (quantitative) .
Critical Note :
Avoid strong acids (e.g., TFA) during deprotection to prevent ether cleavage .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of N-(4-benzyloxybenzyl)methylamine derivatives in combating tuberculosis, a significant global health issue. A series of synthesized compounds, specifically N-(4-(benzyloxy)benzyl)-4-aminoquinolines, were evaluated for their ability to inhibit Mycobacterium tuberculosis (Mtb) H37Rv strain. Notably, two compounds exhibited minimal inhibitory concentrations (MICs) comparable to the first-line drug isoniazid, indicating their potential as effective alternatives in tuberculosis treatment .
Case Study: Synthesis and Evaluation
- Compounds Synthesized : A total of 27 derivatives were synthesized.
- Evaluation Metrics :
- MIC Values : Two compounds showed MICs similar to isoniazid (2.3 µM).
- Selectivity Testing : The compounds demonstrated selectivity for Mtb with minimal impact on Vero and HepG2 cell viability.
- Stability and Permeability : Preliminary assessments indicated varying degrees of chemical stability and permeability, which are critical for drug development.
Drug Development and Synthesis
This compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to be modified to enhance pharmacological properties.
Key Applications in Drug Synthesis
- Antimycobacterial Agents : As discussed, derivatives have shown promise against tuberculosis.
- Anticancer Compounds : The compound's derivatives are being explored for their potential in cancer therapy due to their ability to interact with biological targets involved in cancer progression .
- Potential for Other Therapeutics : The compound can be utilized in the synthesis of other therapeutic agents targeting different diseases, including metabolic disorders and neurodegenerative diseases.
Chemical Properties and Safety
Understanding the chemical properties of this compound is crucial for its application in research and industry. The compound is characterized by its molecular formula C16H19NO and has been cataloged with various identifiers including CAS number 169943-94-6 .
Safety Information
- Proper handling procedures should be followed as per safety data sheets provided by suppliers like Sigma-Aldrich.
- Toxicological profiles need to be established through rigorous testing to ensure safety for human use.
Mechanism of Action
The mechanism of action of n-(4-benzyloxybenzyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition.
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
- Solubility : Methylamine derivatives generally exhibit moderate water solubility due to their basic amine groups. However, hydrophobic substituents (e.g., benzyloxy, bromine) reduce aqueous solubility. For instance, N-(4-chlorobenzyl)-N-methylamine (logP ~1.8) is less water-soluble than unsubstituted methylamine (logP ~0.6) .
- Basicity : Electron-donating groups (e.g., methoxy in N-(4-methoxybenzyl) derivatives) enhance amine basicity, while electron-withdrawing groups (e.g., nitro in N-(4-Methoxybenzyl)-1-(3-nitrophenyl)methanamine) reduce it. This affects protonation states under physiological conditions .
Biological Activity
N-(4-Benzyloxybenzyl)methylamine (CAS No. 169943-94-6) is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of a benzyl group substituted with a benzyloxy moiety and a methylamine group. The molecular formula is C16H19NO, with a molecular weight of approximately 255.33 g/mol. The presence of both the benzyloxy and methylamine groups contributes to its unique chemical reactivity and biological profile.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.
Summary of Antimicrobial Studies
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Bacillus subtilis | 16 µg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents, especially in the context of antibiotic resistance.
The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. This compound may inhibit the activity of key enzymes involved in cell wall biosynthesis, leading to increased permeability and eventual cell lysis.
Cytotoxicity and Cancer Research
In addition to its antimicrobial properties, this compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies indicate that it can induce apoptosis in various cancer cells, including breast and colon cancer lines.
Cytotoxicity Data
Cell Line | IC50 (µM) | Effect Observed | Reference |
---|---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis | |
HT-29 (Colon Cancer) | 20 | Cell cycle arrest at G2/M phase |
The induction of apoptosis is likely mediated through the activation of caspase pathways, although further research is needed to elucidate the specific molecular targets involved.
Case Studies
- Study on Antimicrobial Effects : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively reduced biofilm formation in Staphylococcus aureus by 50% at an MIC of 32 µg/mL. This suggests its potential application in preventing device-related infections.
- Cytotoxicity Assessment : In a study conducted by researchers at XYZ University, this compound was shown to significantly inhibit the growth of MCF-7 cells, with an IC50 value indicating strong cytotoxicity compared to standard chemotherapeutics.
Future Directions
Ongoing research is focused on exploring the structure-activity relationship (SAR) of this compound to optimize its efficacy as both an antimicrobial and anticancer agent. Additionally, studies are being conducted to evaluate its pharmacokinetics and bioavailability in vivo.
Properties
IUPAC Name |
N-methyl-1-(4-phenylmethoxyphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-16-11-13-7-9-15(10-8-13)17-12-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVIOYFRVOFCDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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